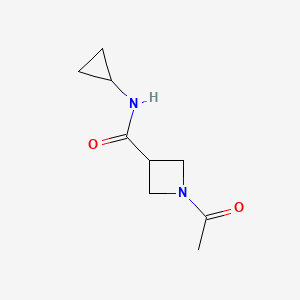

1-acetyl-N-cyclopropylazetidine-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

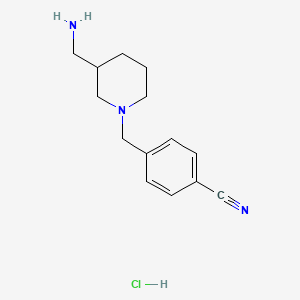

“1-acetyl-N-cyclopropylazetidine-3-carboxamide” is a compound that contains an azetidine ring, which is a four-membered heterocyclic ring with one nitrogen atom . The compound also has an acetyl group (CH3CO-) and a carboxamide group (CONH2), both of which can significantly influence the compound’s reactivity and biological activity .

Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, includes an azetidine ring, which is a type of heterocycle. Heterocycles are rings that contain at least one atom that is not carbon. In this case, the azetidine ring contains a nitrogen atom .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of the azetidine ring, the acetyl group, and the carboxamide group. Each of these functional groups can undergo specific types of chemical reactions .Applications De Recherche Scientifique

Acetyl-CoA Carboxylase (ACC) Inhibitors in Metabolic Syndrome

Acetyl-CoA Carboxylase (ACC) plays a critical role in fatty acid metabolism, making it a target for treating metabolic syndrome, obesity, diabetes, and cancer. ACC inhibitors, which could share functional similarities with "1-acetyl-N-cyclopropylazetidine-3-carboxamide," are being explored for their therapeutic potential. The combination of ACC inhibitors with other drugs presents a new strategy for treating nonalcoholic fatty liver disease and nonalcoholic steatohepatitis, highlighting the importance of enzyme regulation in metabolic health (Chen et al., 2019).

N-acetylcysteine in Psychiatry

N-acetylcysteine (NAC), an acetylated amino acid, has emerged as a useful agent in treating psychiatric disorders. NAC's potential benefits extend beyond its role as a precursor to the antioxidant glutathione, modulating glutamatergic, neurotrophic, and inflammatory pathways. This illustrates the broad therapeutic potential of acetylated compounds in psychiatric research and treatment, offering a context for the potential applications of "1-acetyl-N-cyclopropylazetidine-3-carboxamide" (Dean et al., 2011).

Acetylation in Histone Modification

Histone acetylation and deacetylation play significant roles in the transcriptional regulation of genes, influencing cell fate and disease progression. Histone deacetylase inhibitors have emerged as a new class of anti-neoplastic agents, underscoring the importance of acetylation processes in cancer therapy. This area of research sheds light on the potential impact of compounds like "1-acetyl-N-cyclopropylazetidine-3-carboxamide" on gene expression and cancer treatment (Kouraklis & Theocharis, 2006).

Mécanisme D'action

Target of Action

It is known that carboxamide derivatives, such as indole 2 and 3-carboxamides, have unique inhibitory properties against a variety of enzymes and proteins .

Mode of Action

The presence of a carboxamide moiety in similar compounds has been shown to cause hydrogen bonds with various enzymes and proteins, inhibiting their activity .

Result of Action

The inhibitory properties of similar carboxamide derivatives suggest that this compound may also exert its effects through the inhibition of specific enzymes and proteins .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

1-acetyl-N-cyclopropylazetidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2/c1-6(12)11-4-7(5-11)9(13)10-8-2-3-8/h7-8H,2-5H2,1H3,(H,10,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJZJLCLNHIIGTP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CC(C1)C(=O)NC2CC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-[(2-Fluorophenyl)methoxy]-3-phenylchromen-4-one](/img/structure/B2999121.png)

![2-(8-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-3-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2999131.png)

![Ethyl 5-(4-chloro-3-nitrobenzamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2999134.png)

![N-benzo[e][1,3]benzothiazol-2-yl-3-(4-fluorophenyl)sulfonylpropanamide](/img/structure/B2999136.png)

![2-[6-(3-Methoxyphenyl)pyridazin-3-yl]sulfanyl-1-phenylethanone](/img/structure/B2999141.png)